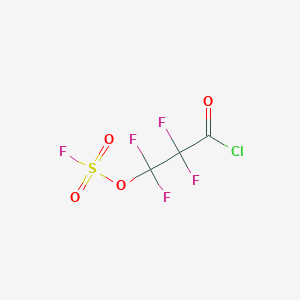
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate is a chemical compound with a unique structure that includes chlorine, fluorine, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. The exact synthetic route may vary, but it generally includes steps such as halogenation, oxidation, and sulfonation. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of advanced technologies such as continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while reduction could produce fluorinated alcohols.
Applications De Recherche Scientifique
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism by which 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,2-Tetrafluoro-3-iodopropane
- 2-Chloro-1,1,1,2-tetrafluoroethane
- 1-Chloro-3,3,3-trifluoro-2-methylpropene
Uniqueness
Compared to similar compounds, 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate stands out due to its unique combination of chlorine, fluorine, and sulfur atoms. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
110072-13-4 |
|---|---|
Formule moléculaire |
C3ClF5O4S |
Poids moléculaire |
262.54 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-3-fluorosulfonyloxypropanoyl chloride |
InChI |
InChI=1S/C3ClF5O4S/c4-1(10)2(5,6)3(7,8)13-14(9,11)12 |
Clé InChI |
CWZVDYDYQPZRAN-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(OS(=O)(=O)F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


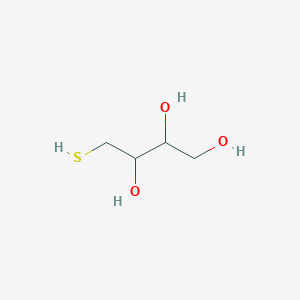
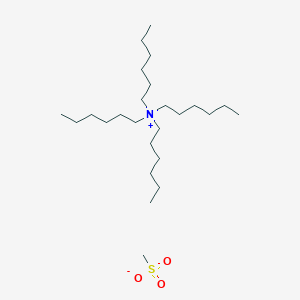
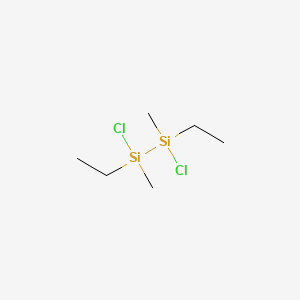

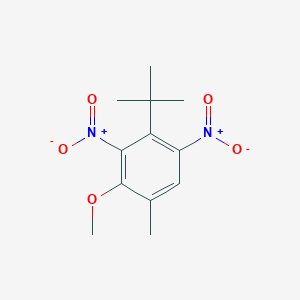

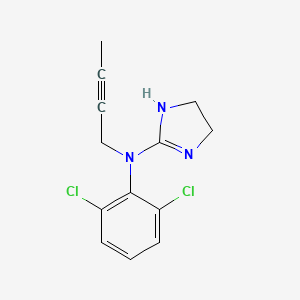
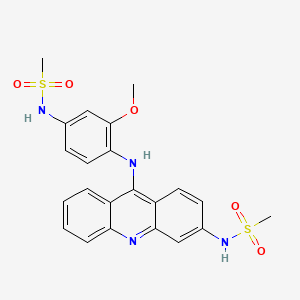
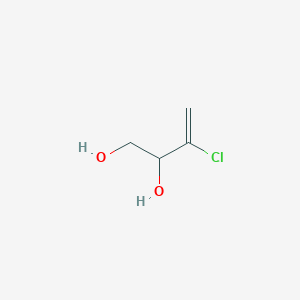
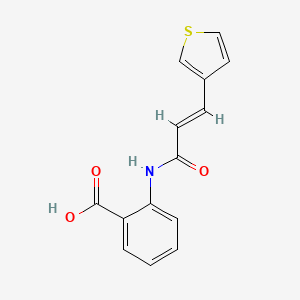

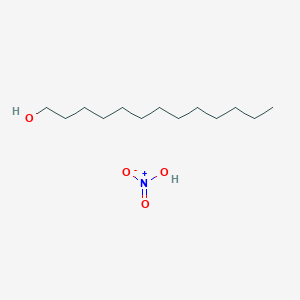
![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
